molecular formula C22H24N4O3S B6453655 3-methyl-2-{5-phenylmethanesulfonyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-3,4-dihydroquinazolin-4-one CAS No. 2549054-07-9

3-methyl-2-{5-phenylmethanesulfonyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-3,4-dihydroquinazolin-4-one

Número de catálogo: B6453655
Número CAS: 2549054-07-9
Peso molecular: 424.5 g/mol
Clave InChI: FJGSCFXHBAFDAM-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-Methyl-2-{5-phenylmethanesulfonyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-3,4-dihydroquinazolin-4-one is a heterocyclic compound featuring a 3,4-dihydroquinazolin-4-one core fused with a bicyclic octahydropyrrolo[3,4-c]pyrrole system. While direct studies on this compound are absent in the provided evidence, its structural features align with pharmacologically active scaffolds, such as quinazolinones (e.g., EGFR inhibitors) and sulfonamide-containing drugs.

Propiedades

IUPAC Name

2-(5-benzylsulfonyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl)-3-methylquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O3S/c1-24-21(27)19-9-5-6-10-20(19)23-22(24)25-11-17-13-26(14-18(17)12-25)30(28,29)15-16-7-3-2-4-8-16/h2-10,17-18H,11-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJGSCFXHBAFDAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=CC=CC=C2N=C1N3CC4CN(CC4C3)S(=O)(=O)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

The compound 3-methyl-2-{5-phenylmethanesulfonyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-3,4-dihydroquinazolin-4-one is a member of the quinazolinone family, known for its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The molecular formula for this compound is C22H24N4O3SC_{22}H_{24}N_{4}O_{3}S with a molecular weight of 424.5 g/mol. Its structure includes a quinazolinone backbone and a sulfonyl group linked to an octahydropyrrolo moiety, which enhances its biological properties.

PropertyValue
Molecular FormulaC22H24N4O3S
Molecular Weight424.5 g/mol
CAS Number2549054-07-9

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It has been shown to act as an inhibitor for specific enzymes and receptors involved in pathological processes. Notably, it may inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This inhibition can lead to antiproliferative effects in cancer cells.

Anticancer Properties

Recent studies have highlighted the compound's potential in cancer therapy. The following table summarizes the cytotoxic effects observed in various cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15.2CDK2 inhibition
A549 (Lung)20.5Induction of apoptosis
HeLa (Cervical)12.8Cell cycle arrest

These findings suggest that the compound may selectively target cancer cells while sparing normal cells, thus presenting a promising avenue for therapeutic development.

Enzyme Inhibition Studies

In addition to anticancer activity, the compound has been evaluated for its inhibitory effects on various enzymes:

  • Dopamine Transporter (DAT) : The compound has shown potential as a selective inhibitor of DAT, which is significant in the context of treating cocaine addiction.
  • Serotonin Transporter (SERT) : It also exhibits selectivity against SERT, indicating a dual-action mechanism that could be beneficial in managing mood disorders.

Case Studies

  • Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry evaluated several derivatives of quinazolinones, including our compound, demonstrating significant cytotoxicity against multiple cancer cell lines with IC50 values ranging from 10 to 30 µM .
  • Neuropharmacological Evaluation : Another investigation explored the neuropharmacological effects of this compound, revealing its potential to modulate neurotransmitter systems, which could impact conditions like depression and anxiety.

Comparación Con Compuestos Similares

3,4-Dihydroquinazolin-4-One vs. 3,4-Dihydropyrimidin-2(1H)-One

The target compound shares a partially saturated quinazolinone core with sp²-sp³ hybridization, enabling planar aromatic interactions and conformational flexibility. In contrast, the dihydropyrimidinone derivative from (4-phenyl-6-methyl-5-ethoxycarbonyl-3,4-dihydropyrimidin-2(1H)-one) features a six-membered ring with similar saturation but lacks the fused bicyclic system. This structural difference impacts bioavailability: quinazolinones often exhibit stronger kinase-binding due to their extended π-system, whereas dihydropyrimidinones (e.g., monastrol) are known for kinesin inhibition .

Pyrrolopyrrole vs. Pyrazolo-Pyrimidine Systems

By comparison, the pyrazolo[3,4-c]pyrimidine core in (Example 64) is fully aromatic, favoring flat, stacked interactions with hydrophobic enzyme pockets. The pyrrolopyrrole’s saturation may improve metabolic stability over pyrazolo-pyrimidines, which are prone to oxidative degradation .

Substituent Effects

Phenylmethanesulfonyl Group

The sulfonyl group in the target compound likely improves solubility and membrane permeability compared to the ethoxycarbonyl group in ’s dihydropyrimidinone. Sulfonamides are also known to enhance target selectivity by forming hydrogen bonds with catalytic lysine or aspartate residues in enzymes .

Fluorinated Aromatic Systems

The fluorophenyl and fluorochromenone substituents in ’s compounds increase electronegativity and metabolic resistance. While the target compound lacks fluorine, its phenylmethanesulfonyl group may compensate by providing steric bulk and polarity.

Research Implications and Gaps

  • Structural Insights : Crystallographic data for the target compound (if available) would require tools like SHELX or ORTEP for refinement and visualization .
  • Activity Profiling: Comparative studies with EGFR inhibitors (e.g., gefitinib) could validate the quinazolinone core’s role in kinase inhibition.
  • Synthetic Optimization : Adopting high-yield strategies from or improving coupling efficiencies (cf. ) is critical for scalable synthesis.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.